molecular formula C24H12S B15159803 2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene CAS No. 681026-04-0

2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene

Cat. No.: B15159803
CAS No.: 681026-04-0
M. Wt: 332.4 g/mol
InChI Key: SXYBKISXMASFKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene typically involves the coupling of ethynylphenyl groups to a thiophene core. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,5-dibromothiophene with ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene largely depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in semiconductors and OLEDs. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene is unique due to the presence of both ethynyl and phenyl groups attached to the thiophene ring. This combination imparts distinct electronic properties, making it particularly valuable in materials science and organic electronics .

Properties

CAS No.

681026-04-0

Molecular Formula

C24H12S

Molecular Weight

332.4 g/mol

IUPAC Name

2,5-bis[2-(2-ethynylphenyl)ethynyl]thiophene

InChI

InChI=1S/C24H12S/c1-3-19-9-5-7-11-21(19)13-15-23-17-18-24(25-23)16-14-22-12-8-6-10-20(22)4-2/h1-2,5-12,17-18H

InChI Key

SXYBKISXMASFKY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C#CC2=CC=C(S2)C#CC3=CC=CC=C3C#C

Origin of Product

United States

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